molecular formula C22H25FN6O2 B2438735 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014011-45-0

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2438735
CAS RN: 1014011-45-0
M. Wt: 424.48
InChI Key: BNWKBCNZWBDOJO-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Drug Discovery

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione, due to its complex molecular structure, has been a subject of interest in the synthesis and evaluation of its potential as a therapeutic agent. Research focusing on similar molecular frameworks has demonstrated the versatility of these compounds in drug discovery. For instance, derivatives of benzo[b][1,6]naphthyridines, which share a similar complexity in molecular architecture, have shown potent cytotoxic activities against various cancer cell lines, illustrating the potential of complex organic compounds in therapeutic applications (Deady et al., 2003).

Multi-target Drug Design

Compounds with tricyclic xanthine derivatives, including those with structural similarities to the target compound, have been designed as multitarget drugs for neurodegenerative diseases. These compounds exhibit potent antagonistic activity against adenosine receptors while also inhibiting monoamine oxidases (MAO), demonstrating the utility of complex molecular designs in addressing multiple pathological targets simultaneously (Brunschweiger et al., 2014).

Metal-Mediated Base Pairs in Nucleic Acids

The synthesis of metal complexes involving derivatives similar to the compound highlights the potential application in the study of metal-mediated base pairs in nucleic acids. These complexes could serve as models for understanding the interaction of metal ions with DNA, providing insights into the structural basis of metal-mediated base pairing and its implications for molecular biology and nanotechnology (Sinha et al., 2015).

Antimicrobial and Anticancer Activities

Research into structurally similar compounds has uncovered their potential in antimicrobial and anticancer applications. The exploration of novel chalcone derivatives from related chemical frameworks has led to the discovery of compounds with significant antimicrobial activity, underscoring the potential of such molecules in developing new therapeutic agents (Abdul-Reda & Abdul-Ameer, 2018).

Catalysis and Synthetic Applications

Theophylline, a molecule with structural resemblance to the target compound, has been used as a catalyst in the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives, demonstrating the role of such compounds in facilitating chemical reactions under solvent-free conditions. This application showcases the potential utility of the compound as a catalyst in organic synthesis, promoting environmentally friendly and efficient chemical processes (Yazdani-Elah-Abadi et al., 2017).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-[(4-fluorophenyl)methyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2/c1-13(2)11-27-18-19(24-21(27)29-15(4)10-14(3)25-29)26(5)22(31)28(20(18)30)12-16-6-8-17(23)9-7-16/h6-10,13H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWKBCNZWBDOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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